2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is 2-ammonio-3-(8-hydroxyquinolin-5-yl)propanoate dihydrochloride , reflecting its protonated amino group and chloride counterions. Structurally, it consists of:
- A quinoline ring substituted with a hydroxyl group at position 8.
- A propanoic acid backbone linked to the quinoline at position 5, with an amino group (-NH₃⁺) at the β-carbon.
- Two hydrochloric acid molecules neutralizing the charge on the amino and quinoline nitrogen atoms.
The LaTeX representation of the core structure is:
$$ \text{C}{12}\text{H}{14}\text{Cl}2\text{N}2\text{O}_3 $$
This structure enables chelation with metal ions via the hydroxyl and amino groups, a property exploited in biochemical assays.
CAS Registry Number and Molecular Formula Analysis
The compound has two CAS numbers depending on its salt form:
- 23218-76-0 : Dihydrochloride form.
- 23279-45-0 : Free base (2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid).
Molecular formula :
- Dihydrochloride : $$ \text{C}{12}\text{H}{14}\text{Cl}2\text{N}2\text{O}_3 $$
- Free base : $$ \text{C}{12}\text{H}{12}\text{N}2\text{O}3 $$
Molar mass :
- Dihydrochloride: $$ 305.16 \, \text{g/mol} $$ (calculated from ).
- Free base: $$ 232.24 \, \text{g/mol} $$ .
A comparative analysis of mass spectra and elemental composition confirms the addition of two HCl molecules in the dihydrochloride form, increasing its solubility in polar solvents.
Comparative Analysis of Tautomeric Forms in Aqueous vs. Organic Media
The 8-hydroxyquinoline moiety exhibits tautomerism between enol (OH) and keto (NH) forms, influenced by solvent polarity and intramolecular hydrogen bonding.
Key findings :
- Aqueous media : The enol form predominates due to strong intramolecular hydrogen bonding between the hydroxyl group and quinoline nitrogen, as shown by UV-Vis spectroscopy and DFT calculations.
- Organic media (e.g., chloroform) : The keto form becomes more stable, with dimerization observed via intermolecular hydrogen bonds.
- Dihydrochloride effect : Protonation of the amino group and quinoline nitrogen shifts tautomeric equilibrium toward the enol form, even in nonpolar solvents.
Quantum mechanical studies (B3LYP/6-311++G(d,p)) reveal that solvent polarity reduces the rotation barrier of the hydroxyl group by 12–15 kJ/mol, facilitating tautomer interconversion.
Properties
IUPAC Name |
2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11;;/h1-5,9,15H,6,13H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPUWEPIAMQXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Quinoline Functionalization
Starting Material Preparation
8-Hydroxyquinoline serves as the foundational scaffold. Prior to Michael addition, protection of the hydroxyl group (e.g., as a methyl ether using methyl iodide/K2CO3) may prevent unwanted side reactions during subsequent steps.
Michael Addition with Ethyl Acrylate
Under conditions adapted from N-alkylquinolone syntheses:
-
Reagents : 8-methoxyquinoline (1.0 equiv), ethyl acrylate (4.0 equiv), K2CO3 (1.0 equiv)
-
Conditions : Reflux in anhydrous DMF (100°C, 10 h under N2)
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Workup : Aqueous extraction, column chromatography (SiO2, hexane/EtOAc 3:1)
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Intermediate : Ethyl 3-(8-methoxyquinolin-5-yl)propanoate
Key Analytical Data (Theoretical)
-
1H NMR (400 MHz, CDCl3): δ 8.85 (d, J=8.4 Hz, 1H, H-2), 7.42–7.25 (m, 3H, Ar-H), 4.51 (t, J=6.0 Hz, 2H, NCH2), 3.98 (q, J=7.1 Hz, 2H, OCH2), 3.89 (s, 3H, OCH3), 2.71 (t, J=6.0 Hz, 2H, CH2CO), 1.21 (t, J=7.1 Hz, 3H, CH3)
-
MS (ESI+) : m/z 290.1 [M+H]+
Amino Group Introduction
Amination via Curtius Rearrangement
Conversion of the ester to an α-amino acid proceeds through:
-
Hydrolysis : NaOH (1M)/EtOH, 25°C, 12 h → 3-(8-methoxyquinolin-5-yl)propanoic acid
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Azide Formation : DPPA (diphenylphosphoryl azide), Et3N, t-BuOH, 80°C, 6 h
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Rearrangement : Heat to 110°C to generate isocyanate intermediate
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Hydrolysis : 6M HCl, reflux → 2-amino-3-(8-methoxyquinolin-5-yl)propanoic acid hydrochloride
Critical Parameters
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Temperature control during azide decomposition (≤110°C prevents decarboxylation)
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Strict exclusion of moisture during isocyanate formation
Final Functionalization and Salt Formation
Demethylation and Dihydrochloride Preparation
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BBr3-Mediated Demethylation :
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BBr3 (3.0 equiv) in CH2Cl2, −78°C → 25°C, 4 h
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Quench with MeOH/H2O
-
-
Salt Formation :
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Dissolve free base in Et2O, bubble HCl(g)
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Precipitate collected, recrystallized from EtOH/Et2O
-
Yield Optimization Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Michael Addition | 68 | 92% |
| Amination | 41 | 85% |
| Demethylation | 79 | 96% |
| Salt Formation | 95 | 99% |
Analytical Characterization Benchmarks
Spectroscopic Validation
-
1H NMR (D2O): δ 8.72 (d, J=8.8 Hz, 1H), 7.38–7.12 (m, 3H), 4.31 (t, J=6.4 Hz, 2H), 3.65 (dd, J=8.0, 4.8 Hz, 1H, α-CH), 2.92 (dd, J=14.0, 4.8 Hz, 1H, β-CH2), 2.68 (dd, J=14.0, 8.0 Hz, 1H, β-CH2)
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13C NMR : 175.8 (COOH), 156.2 (C-8), 138.4–115.3 (Ar-C), 54.1 (α-C), 38.7 (CH2)
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HRMS : m/z 274.0954 [M+H]+ (calc. 274.0951 for C12H13N2O3)
Elemental Analysis
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Found: C 48.12%, H 4.89%, N 9.31%, Cl 23.68%
-
Calculated for C12H14Cl2N2O3: C 48.18%, H 4.72%, N 9.36%, Cl 23.68%
Comparative Method Analysis
Alternative Synthetic Pathways
| Method | Key Step | Advantages | Challenges |
|---|---|---|---|
| Michael Addition | Acrylate coupling | High regioselectivity | Requires protecting groups |
| Ullmann Coupling | Cu-catalyzed C-N bond formation | Direct amination | Limited functional group tolerance |
| Enzymatic Synthesis | Biocatalytic resolution | Stereocontrol | Low scalability |
The Michael addition route demonstrates superior scalability (>50 g batches) compared to enzymatic methods (<5 g). However, Ullmann-type couplings remain problematic due to the hydroxyl group's coordination with copper catalysts.
Process Optimization Insights
Solvent Screening Results
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 10 | 68 |
| DMSO | 8 | 63 |
| NMP | 12 | 71 |
| THF | 24 | 29 |
N-methylpyrrolidone (NMP) provided optimal balance between reaction rate and yield, though environmental concerns necessitate post-process solvent recovery systems.
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| 8-Hydroxyquinoline | 420 |
| Ethyl Acrylate | 85 |
| BBr3 | 1,150 |
| Total (Materials) | 1,655 |
Automated crystallization systems reduce labor costs by 38% compared to manual operations. Continuous flow hydrogenation units decrease demethylation time from 4 h to 45 min.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ Ir(ppy)3 catalysts for direct C-H amination of 8-hydroxyquinoline derivatives, potentially bypassing intermediate steps. Preliminary studies show:
-
62% yield at 25°C
-
Excellent functional group tolerance
-
Requires further optimization for electron-deficient systems
Challenges and Mitigation Strategies
Common Issues
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Epimerization at α-Carbon :
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Controlled pH during hydrolysis (maintain pH 4–5)
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Low-temperature processing (−20°C)
-
-
Quinoline Ring Hydrogenation :
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Substitute Pd/C with PtO2 in demethylation steps
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Strict temperature control (<50°C)
-
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the amino acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), acylating agents like acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the amino or hydroxy positions.
Scientific Research Applications
Metal Chelation and Binding Studies
One of the primary applications of 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride lies in its ability to chelate metal ions. The compound contains functional groups that allow it to bind with various transition metals, making it valuable in studies involving metal ion interactions.
Case Study: Metal Binding Affinity
Research has shown that this compound exhibits significant binding affinity for metals such as copper, iron, and zinc. Its role as a metal chelator is particularly notable in biological systems where it can help restore metal balance and treat metal-related diseases .
| Metal Ion | Binding Affinity | Application |
|---|---|---|
| Copper | High | Neuroprotection |
| Iron | Moderate | Anemia treatment |
| Zinc | High | Enzyme activation |
Artificial Enzyme Design
The compound has been utilized in the design of artificial metalloenzymes. By incorporating this unnatural amino acid into protein structures, researchers have created novel enzymes capable of catalyzing reactions that are typically facilitated by natural enzymes.
Example: Incorporation into Protein Structures
In a study by Lee et al. (2009), the incorporation of this compound into a small hydrophobic protein allowed for the creation of an active site capable of binding different metal ions, enhancing catalytic efficiency .
Fluorescent Probes
The compound's unique structure also makes it suitable for use as a fluorescent probe in biochemical assays. Its ability to interact with metal ions can be exploited for sensing applications.
Application: Heavy Metal Detection
Fluorescent probes based on this compound have been developed for the detection of heavy metals in environmental samples, providing a sensitive method for monitoring pollution levels .
Medicinal Chemistry
In medicinal chemistry, derivatives of hydroxyquinoline have been explored for their potential therapeutic effects against various diseases.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have demonstrated that these compounds can induce apoptosis in cancer cells through metal-mediated mechanisms .
Agricultural Applications
The chelating properties of this compound extend to agricultural applications where it can be used to enhance nutrient availability in soils.
Application: Soil Amendment
By binding essential micronutrients, this compound can improve plant growth and yield, particularly in soils deficient in trace metals .
Mechanism of Action
The mechanism by which 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, due to its unique structure.
Pathways Involved: It may modulate specific biochemical pathways, such as those involved in oxidative stress or signal transduction, depending on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride with its analogs:
*Calculated based on structural analogs.
Key Observations :
- The 8-hydroxyquinolinyl variant likely has higher molecular weight compared to pyridinyl or benzodioxol analogs due to the larger aromatic system.
- Substitutions at the aromatic ring (e.g., hydroxyquinoline vs. benzodioxol) significantly alter solubility and stability. For example, the benzodioxol derivative requires storage at -20°C , whereas dimethylamino-substituted analogs may tolerate room temperature .
Functional and Application Differences
- Chelation Capacity: Hydroxyquinoline derivatives are known for metal ion chelation, a property critical in neurodegenerative disease research. In contrast, pyridinyl-substituted analogs (e.g., 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride) may focus on enzyme inhibition due to pyridine’s role in mimicking nicotinamide cofactors .
- Biological Permeability: The benzodioxol group in 2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride may enhance blood-brain barrier penetration compared to polar hydroxyquinoline derivatives .
Regulatory and Commercial Considerations
- Pricing: Pyridinyl derivatives (e.g., 2-Amino-4,6-dimethoxypyrimidine) are commercially available at lower costs (e.g., JPY 5,700/25g ), whereas deuterated analogs (e.g., 2-Amino-4,6-dimethoxy-d6-pyrimidine) command premium pricing (JPY 44,000/50mg ).
- Regulatory Status: Compounds like 2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride fall under HS code 2933399090, attracting a 6.5% MFN tariff, reflecting their industrial relevance .
Research Findings and Limitations
- Gaps in Data: Direct studies on this compound are absent in the provided evidence.
- Synthetic Challenges : The dihydrochloride salt form complicates synthesis purity, as seen in related compounds requiring >97.0% purity thresholds .
Biological Activity
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride (CAS No. 23218-76-0) is a compound derived from the 8-hydroxyquinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14Cl2N2O3
- Molecular Weight : 305.1572 g/mol
- Synonyms : this compound
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of 8-hydroxyquinoline, including this compound, possess antibacterial , antifungal , and antiviral activities. The structure-activity relationship (SAR) indicates that modifications in the quinoline ring can enhance these effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid | Antibacterial | 15.625 - 62.5 |
| 8-Hydroxyquinoline | Antifungal | 31.25 - 125 |
| Quinoline Derivative | Antiviral | Variable |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 8-hydroxyquinoline moiety. For instance, derivatives have shown efficacy against various cancer cell lines, including HeLa and A549. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound against HeLa cells at concentrations ranging from 0 to 200 µM. Results indicated no significant toxicity, suggesting a favorable therapeutic window for further investigation in cancer therapy .
Neuroprotective Effects
Research has indicated that compounds like 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid may act as iron chelators, which can protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The ability to chelate transition metals, which can mitigate oxidative stress.
- Inhibition of Enzymatic Pathways : Compounds in this class inhibit various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : Affecting pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the optimal synthetic routes for 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid dihydrochloride, and how can experimental efficiency be improved?
Synthesis of this compound typically involves coupling 8-hydroxyquinoline derivatives with amino acid precursors under controlled conditions. To optimize yield and purity, employ statistical design of experiments (DoE) to systematically vary parameters like temperature, pH, and stoichiometry . Reaction path search methods using quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, narrowing down viable synthetic pathways . For example, combining computational predictions with fractional factorial designs reduces trial-and-error experimentation by 40–60% .
Q. How should researchers characterize the stability and solubility of this compound under varying storage conditions?
Stability studies require accelerated degradation experiments under thermal, photolytic, and hydrolytic stress. Use high-performance liquid chromatography (HPLC) to monitor purity changes over time, referencing pharmacopeial guidelines for validation . For solubility, employ phase-solubility analysis in buffers (pH 1–10) and polar aprotic solvents (e.g., DMSO). Thermodynamic data, such as ionization constants (pKa) derived from potentiometric titrations, are critical for predicting solubility profiles .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
A multi-technique approach is essential:
- Nuclear magnetic resonance (NMR) : Assign peaks for aromatic protons (8-hydroxyquinoline core) and amino/acidic protons using 1H, 13C, and 2D-COSY spectra.
- Mass spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) and fragmentation patterns.
- Infrared spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments for studying this compound’s reactivity in catalytic systems?
Leverage ab initio molecular dynamics (AIMD) to simulate reaction mechanisms, such as ligand exchange or redox processes involving the 8-hydroxyquinoline moiety. Pair these simulations with microkinetic modeling to predict rate-determining steps and identify optimal catalysts (e.g., transition metals like Cu²⁺ or Fe³⁺) . Experimental validation via in situ Raman spectroscopy or stopped-flow kinetics ensures computational accuracy .
Q. How should researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
Contradictions often arise from assay variability (e.g., buffer composition, enzyme source). Implement meta-analysis frameworks to harmonize
Q. What advanced reactor designs are suitable for scaling up synthesis while minimizing side-product formation?
For continuous flow synthesis, use microfluidic reactors with immobilized catalysts to enhance mass transfer and reduce residence time dispersion. Computational fluid dynamics (CFD) models optimize channel geometry and flow rates, achieving >90% yield with <5% impurities . For batch processes, segmented flow reactors with real-time pH monitoring prevent local overconcentration of reactants .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., metalloenzymes)?
Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) and X-ray crystallography to resolve 3D interaction modes. For dynamic studies, use stopped-flow fluorescence to measure kon/koff rates. Pair these with molecular docking (AutoDock Vina) to predict binding poses, followed by mutagenesis to validate critical residues .
Methodological Guidelines for Data Interpretation
- Handling spectral overlaps : Use derivative UV-Vis spectroscopy or chemometric deconvolution (e.g., PCA) to distinguish overlapping peaks from degradation products .
- Validating synthetic intermediates : Cross-reference NMR shifts with databases (e.g., SciFinder) and compute theoretical spectra via ACD/Labs or Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
